

# physical and chemical properties of O-Desmethyl quinidine

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## Compound of Interest

Compound Name: *O*-Desmethyl quinidine

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## O-Desmethyl Quinidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**O-Desmethyl quinidine**, the primary active metabolite of the antiarrhythmic drug quinidine, presents a compound of significant interest in pharmacology and drug development. This technical guide provides a detailed overview of the known physical and chemical properties of **O-Desmethyl quinidine**. It includes tabulated summaries of its physicochemical data, detailed experimental protocols for property determination, and a visualization of its metabolic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of quinidine and its derivatives.

## Chemical and Physical Properties

**O-Desmethyl quinidine**, also known as 6'-hydroxycinchonine or cupreidine, is the major active metabolite of quinidine.<sup>[1][2]</sup> Its chemical structure is characterized by the demethylation of the methoxy group on the quinoline ring of quinidine.

## Identification

Property	Value	Reference
IUPAC Name	4-[(S)-hydroxy((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl]quinolin-6-ol	[3]
CAS Number	70877-75-7	[1][4]
Chemical Formula	C <sub>19</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	[1][4]
SMILES	C=C[C@H]1CN2CC[C@H]1C[C@@H]2--INVALID-LINK--O	[1]
InChI Key	VJFMSYZSFUWQPZ- PRSFTHDCSA-N	[5]

## Physicochemical Data

Property	Value	Reference
Molecular Weight	310.39 g/mol	[1][4]
Melting Point	152 °C or 186-190 °C	[1][6]
Boiling Point (Predicted)	514.6 ± 45.0 °C	[6]
Density (Predicted)	1.28 ± 0.1 g/cm <sup>3</sup>	[6]
pKa (Predicted)	8.82 ± 0.40	[6]
Appearance	White to off-white solid	[7]

Note: Conflicting data exists for the melting point of **O-Desmethyl quinidine**. Further experimental verification is recommended.

## Solubility

Quantitative solubility data for **O-Desmethyl quinidine** is not readily available in the literature. Qualitative assessments indicate the following:

Solvent	Solubility	Reference
DMSO	Slightly soluble	[6]
Ethanol	Slightly soluble	[6]
Methanol	Slightly soluble	[6]

Due to its greater polarity from the hydroxyl group, **O-Desmethyl quinidine** is expected to have higher water solubility compared to its parent compound, quinidine.[2]

## Spectral Data

### Mass Spectrometry

Mass spectrometric analysis of **O-Desmethyl quinidine**, a metabolite of quinidine, shows a parent ion at m/z 311. Collision-induced dissociation of this parent ion produces a characteristic daughter ion at m/z 174.8, which corresponds to the O-demethylated fragment 4-(hydroxymethyl)quinolin-6-ol.[8]

Ion	m/z
Parent Ion [M+H] <sup>+</sup>	311
Daughter Ion	174.8

### Infrared Spectroscopy

While detailed tabulated IR data is not available, the FT-IR spectrum of O-demethylated quinidine (**O-Desmethyl quinidine**) has been published and is presented below.[9]

 alt text

Caption: FT-IR spectrum of O-demethylated quinidine.[9]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

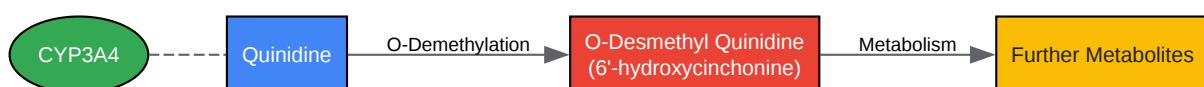
Specific <sup>1</sup>H or <sup>13</sup>C NMR spectral data for **O-Desmethyl quinidine** is not detailed in the available literature. Certificates of analysis for commercial samples state that the <sup>1</sup>H NMR

spectrum is "Consistent with structure".[\[7\]](#)

## Biological Context and Metabolism

**O-Desmethyl quinidine** is the primary product of the hepatic metabolism of quinidine. This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4.[\[10\]](#)

**O-Desmethyl quinidine** is an active metabolite and contributes to the overall antiarrhythmic effect of quinidine administration.[\[2\]](#) Further metabolism of **O-Desmethyl quinidine** also occurs.[\[10\]](#)



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Caption: Metabolic pathway of Quinidine to **O-Desmethyl Quinidine**.

## Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key physical and chemical properties of **O-Desmethyl quinidine**.

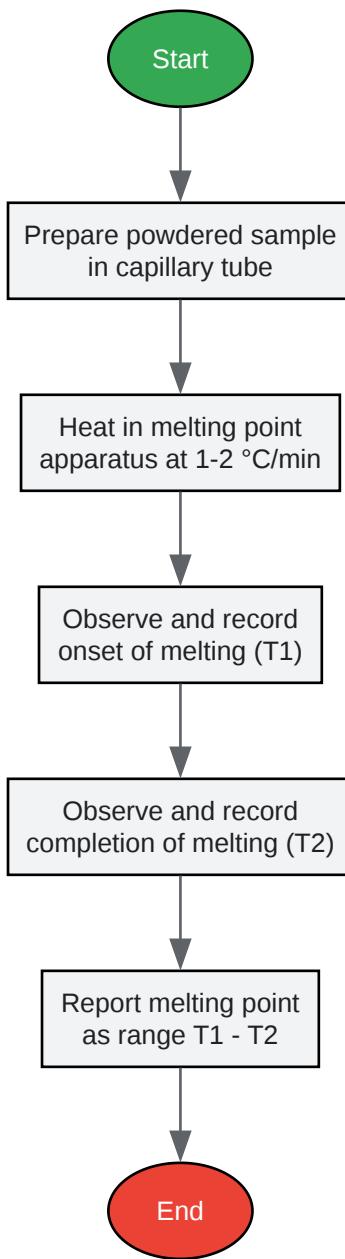
### Determination of Melting Point

**Principle:** The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions from a solid to a liquid.

**Methodology:**

- A small, dry sample of **O-Desmethyl quinidine** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.

- The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.
- The melting point is reported as a range between these two temperatures.



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Caption: Workflow for melting point determination.

## Determination of Solubility

**Principle:** The equilibrium solubility is determined by creating a saturated solution of the compound in a given solvent at a specific temperature and then quantifying the concentration of the dissolved solute.

**Methodology:**

- An excess amount of **O-Desmethyl quinidine** is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is filtered through a 0.22 µm filter to remove any undissolved solid.
- The concentration of **O-Desmethyl quinidine** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.
- The solubility is reported in units such as mg/mL or mol/L.

## Determination of pKa

**Principle:** The pKa, the negative logarithm of the acid dissociation constant, can be determined by monitoring the change in a physical property (e.g., pH, UV-Vis absorbance) as a function of the solution's pH. Potentiometric titration is a common method.

**Methodology:**

- A known amount of **O-Desmethyl quinidine** is dissolved in a suitable solvent system (e.g., water with a co-solvent if necessary).
- The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.

- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is recorded after each incremental addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the inflection point of the titration curve. For a monoprotic base, the pKa corresponds to the pH at which 50% of the compound is protonated.

## Conclusion

**O-Desmethyl quinidine** is a pharmacologically active metabolite of quinidine with distinct physicochemical properties. This guide has summarized the available data on its identification, physicochemical characteristics, and spectral properties. While some data, such as the precise melting point and quantitative solubility, require further experimental clarification, this document provides a solid foundation for researchers. The provided experimental protocols offer standardized approaches for the determination of these properties, and the metabolic pathway diagram illustrates its formation in a biological context. This comprehensive overview serves as a valuable resource for the continued investigation and development of quinidine-related compounds.

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